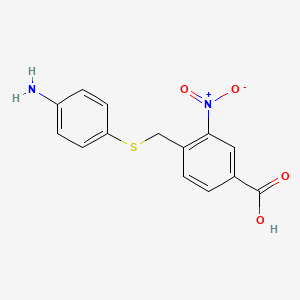
4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of an aminophenyl group, a thioether linkage, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Thioether Formation: The nitrobenzoic acid derivative is then reacted with 4-aminothiophenol in the presence of a suitable base (e.g., sodium hydroxide) to form the thioether linkage.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products
Oxidation: 4-(((4-Nitrophenyl)thio)methyl)-3-nitrobenzoic acid.
Reduction: 4-(((4-Aminophenyl)thio)methyl)-3-aminobenzoic acid.
Substitution: Various substituted thioether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with aromatic amino groups or thioether linkages. It may also serve as a probe in biochemical assays to study protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of both amino and nitro groups allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can interact with sulfur-containing enzymes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Aminophenyl)thio)methyl)-2-nitrobenzoic acid: Similar structure but with the nitro group at the ortho position.
4-(((4-Aminophenyl)thio)methyl)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
4-(((4-Aminophenyl)thio)methyl)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
4-(((4-Aminophenyl)thio)methyl)-3-nitrobenzoic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and nitro groups provides versatility in synthetic modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
103439-90-3 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-[(4-aminophenyl)sulfanylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4S/c15-11-3-5-12(6-4-11)21-8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8,15H2,(H,17,18) |
InChI Key |
QXVAQDISTCYULP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


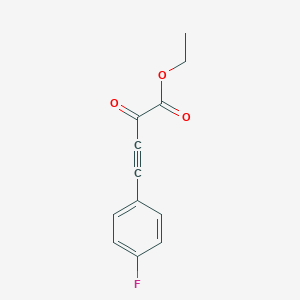

![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
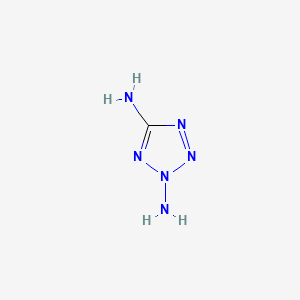
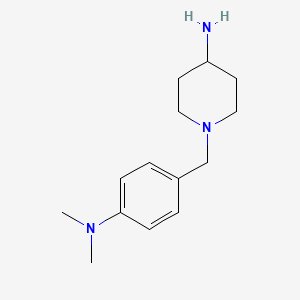
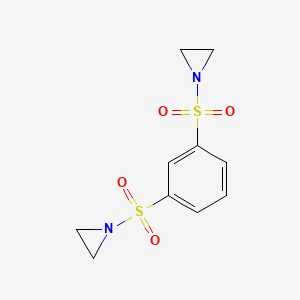
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
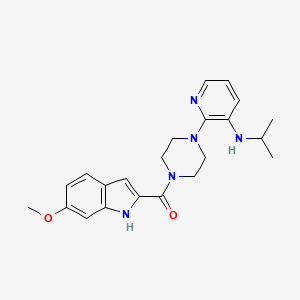

![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
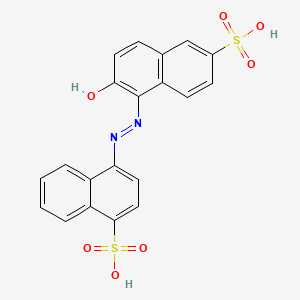

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)
